Nifenazone Demonstrates Inferior Clinical Efficacy Compared to Phenylbutazone in Rheumatoid Arthritis
A direct head-to-head substitution trial in patients with painful chronic arthritis (mostly rheumatoid) demonstrated that Nifenazone provides substantially inferior analgesic efficacy compared to phenylbutazone. When Nifenazone (750-2000 mg daily) was substituted for existing phenylbutazone therapy, only 1 of 26 patients (3.8%) experienced improvement comparable to that achieved with phenylbutazone at 300 mg daily [1]. This clear quantitative differentiation establishes Nifenazone as a significantly weaker clinical anti-inflammatory agent relative to phenylbutazone, informing both historical context and the rationale for its discontinued clinical use.
| Evidence Dimension | Clinical analgesic efficacy in chronic arthritis |
|---|---|
| Target Compound Data | 1 of 26 patients (3.8%) showed improvement comparable to phenylbutazone |
| Comparator Or Baseline | Phenylbutazone 300 mg daily (baseline therapy prior to substitution) |
| Quantified Difference | Nifenazone efficacy inferior in 25 of 26 patients (96.2%); 7 patients showed partial benefit but less than prior therapy; 18 patients experienced worsening symptoms |
| Conditions | 26 patients with painful chronic arthritis (mostly rheumatoid); nifenazone 750-2000 mg daily substituted for phenylbutazone, oxyphenbutazone, or salicylates |
Why This Matters
This data definitively establishes that Nifenazone is not a functionally equivalent substitute for phenylbutazone in anti-inflammatory applications, guiding researchers to select the appropriate compound for comparative pharmacology studies or historical control analysis.
- [1] Hart FD, Boardman PL. TRIAL OF NIFENAZONE ("THYLIN"). Br Med J. 1964;1(5397):1553-1554. View Source
